molecular formula C25H28N4O2 B215971 6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No. B215971
M. Wt: 416.5 g/mol
InChI Key: MYCCOGRDWXCVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, commonly known as 'DEAA', is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyrrolopyrimidine class of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DEAA is not fully understood. However, it has been suggested that DEAA exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and angiogenesis. DEAA has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. DEAA has also been shown to inhibit the activity of VEGFR-2, a receptor involved in angiogenesis.
Biochemical and Physiological Effects:
DEAA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. DEAA has also been found to inhibit the migration and invasion of cancer cells. Additionally, DEAA has been shown to increase the expression of anti-apoptotic proteins and decrease the expression of pro-apoptotic proteins.

Advantages and Limitations for Lab Experiments

DEAA has several advantages for use in lab experiments. It is a potent and selective inhibitor of various enzymes and signaling pathways involved in inflammation, cancer, and angiogenesis. DEAA has also been found to exhibit low toxicity in vitro. However, DEAA has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not fully understood. Additionally, DEAA has limited solubility in aqueous solutions, which can make its use in certain experiments challenging.

Future Directions

There are several future directions for the study of DEAA. Further research is needed to fully understand its mechanism of action and its effects on cells and tissues. Additionally, more studies are needed to determine the optimal dosage and administration of DEAA for its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Furthermore, the development of new derivatives of DEAA with improved solubility and potency could lead to the discovery of new therapeutic agents. Finally, the potential applications of DEAA in other areas of research, such as immunology and infectious diseases, should be explored.

Synthesis Methods

The synthesis of DEAA involves the reaction between 4-methylphenylhydrazine, 2,4-dimethoxy-5-methylpyrimidine, and diethyl malonate. The reaction is catalyzed by p-toluenesulfonic acid and is carried out in refluxing ethanol. The resulting product is then purified by recrystallization from ethanol to obtain DEAA in its pure form.

Scientific Research Applications

DEAA has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-angiogenic properties. DEAA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, DEAA has been found to exhibit neuroprotective effects and has potential applications in the treatment of Alzheimer's disease.

properties

Product Name

6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H28N4O2/c1-6-28(7-2)19-12-14-20(15-13-19)29-16-21-22(24(30)27(5)25(31)26(21)4)23(29)18-10-8-17(3)9-11-18/h8-16H,6-7H2,1-5H3

InChI Key

MYCCOGRDWXCVLW-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N2C=C3C(=C2C4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C=C3C(=C2C4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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